molecular formula C17H20N2O4S B10955828 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B10955828
M. Wt: 348.4 g/mol
InChI Key: HBNJJGXPHMEBOW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the thiophene derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given its structural similarity to other bioactive molecules.

Industry

Industrially, this compound might be used in the development of advanced materials, such as organic semiconductors or polymers, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxamide
  • 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-ethylthiophene-3-carboxamide
  • 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethylthiophene-3-carboxamide

Uniqueness

What sets 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide apart is the specific combination of functional groups and their positions on the thiophene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O4S/c1-5-11-9(2)24-17(14(11)15(18)20)19-16(21)10-6-7-12(22-3)13(8-10)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21)

InChI Key

HBNJJGXPHMEBOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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